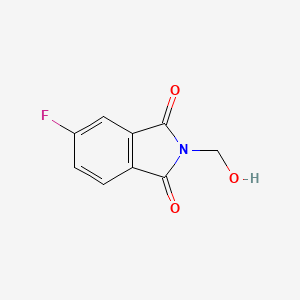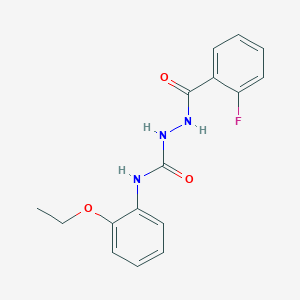
5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione, also known as 5F-HMDI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isoindolinone derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been suggested that its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. The antimicrobial activity of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of lactate dehydrogenase, which is an enzyme involved in energy metabolism. It has also been shown to increase the activity of superoxide dismutase, which is an antioxidant enzyme. In addition, 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been reported to decrease the levels of reactive oxygen species, which are involved in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Another limitation is its limited solubility in water, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research on 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its antitumor activity and its potential use in cancer therapy. Another direction is to explore its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. In addition, further research is needed to understand its mechanism of action and its biochemical and physiological effects. Finally, the development of new synthesis methods and derivatives of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione may lead to the discovery of compounds with even greater biological activities.
Métodos De Síntesis
The synthesis of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been described in the literature. One method involves the reaction of 5-fluoroisatoic anhydride with formaldehyde and ammonium acetate in acetic acid at room temperature. The resulting product is then hydrolyzed with sodium hydroxide to yield 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione. Another method involves the reaction of 5-fluoroisatoic acid with paraformaldehyde and ammonium acetate in acetic acid at reflux temperature, followed by hydrolysis with sodium hydroxide.
Aplicaciones Científicas De Investigación
5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in scientific research. It has been reported to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been reported to have antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
5-fluoro-2-(hydroxymethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-5-1-2-6-7(3-5)9(14)11(4-12)8(6)13/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSRVSFYRUUQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(hydroxymethyl)isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)
![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)


![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)

![1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)

![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)
![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)
![1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)